REACTION_SMILES
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[CH3:23][c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1.[CH3:7][O:8][CH2:9][CH2:10][n:11]1[n:12][c:13]2[cH:14][cH:15][cH:16][cH:17][c:18]2[c:19]1[C:20](=[O:21])[OH:22].[s:1]1[cH:2][cH:3][cH:4][c:5]1[Cl:6]>>[Cl:6][C:20]([c:19]1[n:11]([CH2:10][CH2:9][O:8][CH3:7])[n:12][c:13]2[cH:14][cH:15][cH:16][cH:17][c:18]21)=[O:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCn1nc2ccccc2c1C(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1cccs1
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Name
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Type
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product
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Smiles
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COCCn1nc2ccccc2c1C(=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |